Tetrahydro-2H-pyran-4-sulfonic acid
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Overview
Description
Tetrahydro-2H-pyran-4-sulfonic acid is an organic compound characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with a sulfonic acid group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydro-2H-pyran-4-sulfonic acid typically involves the cyclization of suitable precursors under acidic conditions. One common method includes the reaction of 4-hydroxybutanesulfonic acid with a dehydrating agent to form the desired tetrahydropyran ring structure. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of heterogeneous catalysts, such as sulfonated resins, can enhance the efficiency of the cyclization reaction. Additionally, advanced purification techniques, including crystallization and distillation, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Tetrahydro-2H-pyran-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonyl chlorides.
Reduction: The compound can be reduced to form tetrahydro-2H-pyran-4-sulfonamide.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides.
Major Products Formed:
- Sulfonate esters
- Sulfonyl chlorides
- Tetrahydro-2H-pyran-4-sulfonamide
Scientific Research Applications
Tetrahydro-2H-pyran-4-sulfonic acid has a wide range of applications in scientific research:
- Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for alcohols.
- Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
- Medicine: Explored for its role in drug development, particularly in the synthesis of sulfonamide-based drugs.
- Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tetrahydro-2H-pyran-4-sulfonic acid involves its ability to act as a strong acid, donating protons to various substrates. This protonation can activate substrates for further chemical reactions, such as nucleophilic substitution or elimination. The sulfonic acid group can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- Tetrahydro-2H-pyran-4-carboxylic acid
- 2-(2-Chloroethoxy)tetrahydro-2H-pyran
- Tetrahydro-2H-pyran-4-methanol
Comparison: Tetrahydro-2H-pyran-4-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts strong acidic properties and enhances its reactivity compared to similar compounds. For instance, tetrahydro-2H-pyran-4-carboxylic acid has a carboxylic acid group, which is less acidic than the sulfonic acid group. The presence of the sulfonic acid group also makes this compound more suitable for applications requiring strong acid catalysis.
Properties
IUPAC Name |
oxane-4-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c6-10(7,8)5-1-3-9-4-2-5/h5H,1-4H2,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYJHLNWXHCHNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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